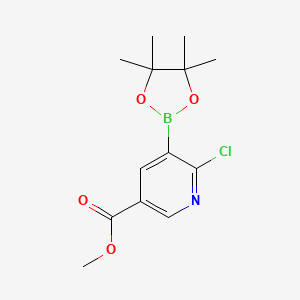

Methyl-6-chlor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinat

Übersicht

Beschreibung

Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a useful research compound. Its molecular formula is C13H17BClNO4 and its molecular weight is 297.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukte der organischen Synthese

Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Borat- und Sulfonamidgruppen ermöglichen nukleophile und Amidierungsreaktionen, die grundlegend für die Konstruktion komplexer Moleküle sind. Sie ist besonders nützlich bei der Synthese von Medikamenten, wo Boronsäureverbindungen Diole schützen und die asymmetrische Synthese von Aminosäuren erleichtern, sowie bei Diels-Alder- und Suzuki-Kupplungsreaktionen .

Hemmung von Enzymen

In der Pharmakologie werden Verbindungen mit Boratgruppen, wie z. B. Methyl-6-chlor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinat, auf ihr Potenzial als Enzyminhibitoren untersucht. Sie können an die aktiven Zentren von Enzymen binden, was möglicherweise zur Entwicklung neuer Behandlungen für Krankheiten führt, bei denen die Enzymaktivität ein Faktor ist .

Antibakterielle Aktivität

Die Forschung zu antimikrobiellen Anwendungen hat gezeigt, dass Derivate dieser Verbindung Aktivität gegen verschiedene Bakterienstämme zeigen, einschließlich multiresistenter Stämme. Dies eröffnet Möglichkeiten für ihre Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe, was im Kampf gegen Antibiotikaresistenz von entscheidender Bedeutung ist .

Fluoreszierende Sondierung

Boronat-Ester sind bekannt für ihre Verwendung als fluoreszierende Sonden. Diese Verbindung könnte verwendet werden, um biologische Moleküle wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren, was ein wertvolles Werkzeug für biologische und chemische Sensoranwendungen bietet .

Arzneimittelträger

Die Boronsäureesterbindungen in dieser Verbindung sind vorteilhaft für die Konstruktion stimulireaktiver Arzneimittelträger. Diese Träger können auf Veränderungen der Mikroumgebung, wie pH-Wert, Glukose- und ATP-Spiegel, reagieren, um eine kontrollierte Freisetzung des Arzneimittels zu erreichen. Sie können verwendet werden, um Antikrebsmittel, Insulin und Gene zu liefern .

Kristallographische und konformationelle Analysen

Die Struktur der Verbindung kann durch verschiedene spektroskopische Methoden charakterisiert werden, was für kristallographische und konformationelle Analysen unerlässlich ist. Diese Analysen sind entscheidend für das Verständnis der physikalischen und chemischen Eigenschaften neuer Verbindungen und unterstützen die Entwicklung von Materialien mit gewünschten Eigenschaften .

Dichtefunktionaltheorie (DFT)-Studien

DFT wird verwendet, um das molekulare elektrostatische Potential und die Grenzorbitale dieser Verbindung zu untersuchen. Solche Studien helfen, bestimmte physikalische und chemische Eigenschaften zu verdeutlichen, was entscheidend für die Vorhersage der Reaktivität und der Wechselwirkungen mit anderen Molekülen ist .

Antikrebsmittelforschung

Aufgrund ihrer hohen Stabilität und Reaktivität wird diese Verbindung auch in der Antikrebsmittelforschung untersucht. Sie könnte möglicherweise zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden und bietet einen neuen Weg für therapeutische Interventionen .

Wirkmechanismus

Target of Action

The compound contains a boronic ester moiety, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target proteins or enzymes with specific binding sites for boronic esters.

Mode of Action

In the presence of a palladium catalyst, boronic esters can undergo borylation, forming bonds with other molecules .

Biochemical Pathways

Compounds containing boronic esters are known to participate in various biochemical reactions, including phosphitylation of alcohols and heteroatomic nucleophiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate. For instance, the efficiency of cross-coupling reactions involving boronic esters can be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKPOYWAGYVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127546 | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622217-33-7 | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622217-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)